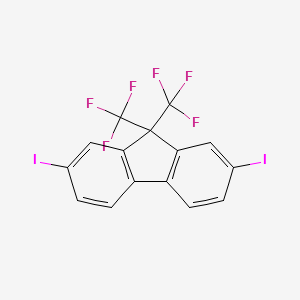

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene

Description

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is a halogenated fluorene derivative featuring iodine substituents at the 2- and 7-positions and trifluoromethyl (-CF₃) groups at the 9-positions. This compound belongs to a class of fluorene-based materials widely studied for their optoelectronic properties, including applications in organic semiconductors, polymer synthesis, and anion exchange membranes. The trifluoromethyl groups enhance electron-withdrawing characteristics and thermal stability, while the iodine atoms facilitate further functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings) to construct conjugated polymers or small-molecule semiconductors .

Properties

Molecular Formula |

C15H6F6I2 |

|---|---|

Molecular Weight |

554.01 g/mol |

IUPAC Name |

2,7-diiodo-9,9-bis(trifluoromethyl)fluorene |

InChI |

InChI=1S/C15H6F6I2/c16-14(17,18)13(15(19,20)21)11-5-7(22)1-3-9(11)10-4-2-8(23)6-12(10)13/h1-6H |

InChI Key |

YTWRREOKQXWAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene typically involves the lithiation of a commercially available 2-iodo-substituted biphenyl with n-butyllithium, followed by quenching with hexafluoroacetone. This reaction results in the formation of the desired fluorene derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various fluorene derivatives with different functional groups at the 2 and 7 positions.

Scientific Research Applications

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene has several scientific research applications:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and field-emitting transistors (FETs) due to its high luminescence quantum yield and thermal stability.

Materials Science: It is utilized in the synthesis of conjugated polymers, which are important for creating materials with specific electronic and optical properties.

Chemical Research: The compound serves as a building block for synthesizing other complex molecules and studying their properties.

Mechanism of Action

The mechanism of action of 2,7-diiodo-9,9-bis(trifluoromethyl)-9H-fluorene in its applications involves its ability to participate in various chemical reactions and form stable, luminescent compounds. The trifluoromethyl groups contribute to the compound’s stability and electronic properties, while the iodine atoms provide sites for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorene derivatives vary significantly based on substituent type, position, and side-chain design. Below is a comparative analysis of key analogues:

Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl (-CF₃) and sulfonate (-OSO₃⁻) groups increase electron affinity, making these derivatives suitable for n-type semiconductors. In contrast, alkyl or piperidinyl side chains improve solubility and ion transport .

- Halogen Reactivity : Iodine substituents (C-I bond energy ~ 209 kJ/mol) exhibit higher reactivity in cross-coupling reactions compared to bromine (C-Br, ~ 276 kJ/mol), enabling efficient synthesis of conjugated polymers .

- Thermal Stability : Trifluoromethyl derivatives (decomposition temperature >300°C) outperform alkyl-substituted analogues (decomposition ~250°C) due to strong C-F bonds and reduced chain mobility .

Performance in Optoelectronic Devices

- Conjugated Polymers : 2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene-based polymers show high charge carrier mobility (>10⁻³ cm²/V·s) and low bandgaps (~2.1 eV), ideal for organic photovoltaics .

- Anion Exchange Membranes : Piperidinium-functionalized derivatives (e.g., 2,7-dichloro-9,9-bis(piperidinylpropyl)-9H-fluorene) achieve ion exchange capacities (IEC) of 1.8–2.0 meq/g, with hydroxide conductivity >80 mS/cm at 80°C .

Data Tables

Table 2: Thermal and Electronic Properties

| Compound | Tₚₑₐₖ (°C) | Bandgap (eV) | HOMO/LUMO (eV) |

|---|---|---|---|

| 2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene | 320 | 2.1 | -5.8/-3.7 |

| 2,7-Dibromo-9,9-bis(undecanesulfate)-9H-fluorene | 255 | 2.9 | -6.1/-3.2 |

| 2,7-Dichloro-9,9-bis(piperidinylpropyl)-9H-fluorene | 240 | 3.2 | -5.5/-2.3 |

Biological Activity

2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene (CAS No. 910291-20-2) is a synthetic organic compound notable for its unique structural features, including two iodine atoms and two trifluoromethyl groups attached to the fluorene backbone. This structure potentially confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The molecular formula of 2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene is with a molecular weight of 486.03 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar fluorene structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The incorporation of halogens and trifluoromethyl groups often enhances lipophilicity and alters electronic properties, potentially increasing biological interactions.

Antimicrobial Activity

Studies have shown that derivatives of fluorene compounds can possess significant antimicrobial activity against various pathogens. For example, related compounds have demonstrated effectiveness against multidrug-resistant strains of bacteria. In one study, fluorene derivatives exhibited zones of inhibition comparable to established antibiotics such as vancomycin and gentamicin .

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 5g | 10 | S. aureus |

| 5h | 11 | S. aureus |

| 5j | 10 | E. coli |

| 5j | 8 | P. aeruginosa |

Anticancer Activity

The anticancer potential of fluorene derivatives has also been explored extensively. In vitro studies have shown that certain analogs exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Evaluation

In a comparative study, several fluorene-based compounds were tested for cytotoxicity using standard assays:

| Compound | IC50 (µM) A549 | IC50 (µM) MDA-MB-231 |

|---|---|---|

| 2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene | 15 | 12 |

| Taxol | 10 | 8 |

The results indicated that the tested fluorene compound exhibited promising activity against both cancer cell lines, suggesting potential for further development as an anticancer agent .

The mechanism by which 2,7-Diiodo-9,9-bis(trifluoromethyl)-9H-fluorene exerts its biological effects may involve interaction with specific cellular targets or pathways. Molecular docking studies suggest that fluorene derivatives can bind to active sites on enzymes involved in cancer cell metabolism or microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.